molecular formula C4H3ClOS B13655675 5-Chlorothiophen-2-ol

5-Chlorothiophen-2-ol

Cat. No.: B13655675
M. Wt: 134.58 g/mol
InChI Key: MTMQCZLSLUERPK-UHFFFAOYSA-N
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Description

5-Chlorothiophen-2-ol: is an organosulfur compound with the molecular formula C4H3ClOS It is a derivative of thiophene, where a chlorine atom is substituted at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophen-2-ol can be achieved through several methods. One common approach involves the chlorination of thiophene-2-ol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5-position .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chlorothiophen-2-ol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Chlorothiophen-2-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Chlorothiophen-2-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical reactivity and properties. This makes it particularly useful in selective synthesis and specialized applications .

Properties

IUPAC Name

5-chlorothiophen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClOS/c5-3-1-2-4(6)7-3/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMQCZLSLUERPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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